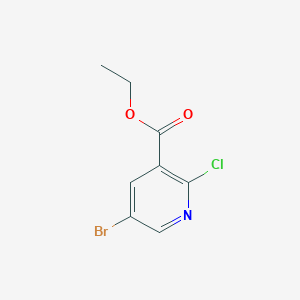

Ethyl 5-bromo-2-chloronicotinate

Description

Significance of Pyridine-Based Halogenated Esters in Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of halogen atoms and an ester group onto the pyridine ring, as seen in Ethyl 5-bromo-2-chloronicotinate, significantly enhances its synthetic utility.

Halogenated pyridines serve as key precursors for a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of various halogens (e.g., iodine, bromine, chlorine) allows for selective, stepwise functionalization of the pyridine core. For instance, a bromo substituent is typically more reactive in palladium-catalyzed cross-coupling reactions than a chloro substituent, enabling chemists to introduce different molecular fragments at specific positions. The ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding the synthetic possibilities.

Overview of the Research Landscape for this compound

The research landscape for this compound is primarily centered on its application as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective functionalization through various cross-coupling reactions.

Chemical Properties and Identification:

| Property | Value | Source |

| CAS Number | 1214332-67-8 | acs.orgsigmaaldrich.comamericanelements.combldpharm.com |

| Molecular Formula | C₈H₇BrClNO₂ | acs.org |

| Molecular Weight | 264.50 g/mol | acs.org |

| IUPAC Name | ethyl 5-bromo-2-chloropyridine-3-carboxylate | nbinno.com |

| Appearance | White powder | lookchem.com |

| Storage | Inert atmosphere, 2-8°C | acs.orgsigmaaldrich.com |

Detailed Research Findings:

The utility of this compound as a building block is exemplified in its use in the synthesis of novel therapeutic agents.

In one notable example from a study aimed at identifying potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors, this compound served as a key starting material. acs.orgnih.gov The synthesis involved the conversion of the nicotinic acid derivative into an ethyl ester, followed by treatment with ethyl glycolate (B3277807) in the presence of sodium hydride to construct a furopyridine core. nih.gov This intermediate was then further elaborated through a series of reactions, including saponification, decarboxylation, and Suzuki-Miyaura coupling, to generate the final inhibitor analogues. nih.gov

Another significant application is found in a patent for novel heterocyclic derivatives with antibacterial activity. google.com In this work, this compound was reacted with another molecule in tetrahydrofuran (B95107) to create a more complex intermediate. google.com This intermediate was a crucial component in the synthesis of compounds designed to inhibit DNA gyrase and/or topoisomerase IV, essential enzymes in bacteria. google.com This highlights the compound's role in the development of new antibacterial agents.

These examples underscore the importance of this compound as a strategically functionalized starting material, enabling the efficient construction of diverse and complex molecular scaffolds for drug discovery and development. The distinct reactivity of the bromo and chloro substituents provides a platform for sequential and site-selective modifications, a highly desirable feature in modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMNMQNTTWFKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Ethyl 5 Bromo 2 Chloronicotinate and Its Derivatives

Esterification Approaches to Ethyl 5-bromo-2-chloronicotinate

The introduction of the ethyl ester group onto the 5-bromo-2-chloronicotinic acid scaffold is a key synthetic transformation. This is predominantly achieved through direct esterification methods.

Direct Esterification of 5-Bromo-2-chloronicotinic Acid

The most straightforward method for the synthesis of this compound is the direct esterification of 5-bromo-2-chloronicotinic acid. masterorganicchemistry.comnih.gov This reaction, known as Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. chemicalbook.comgoogle.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used. masterorganicchemistry.com

The general reaction is as follows:

5-Bromo-2-chloronicotinic Acid + Ethanol ⇌ this compound + Water

One of the challenges in the esterification of nicotinic acid derivatives is the potential for the pyridine (B92270) nitrogen to be protonated by the acid catalyst, which can affect the reaction's efficiency. masterorganicchemistry.com

General Protocols for Halogenated Nicotinate (B505614) Ester Synthesis

The synthesis of halogenated nicotinate esters, including the title compound, often follows general procedures applicable to a range of substituted nicotinic acids. nih.gov One common approach involves the conversion of the nicotinic acid to its more reactive acid chloride derivative. researchgate.net This is typically achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net The resulting acid chloride is then reacted with the desired alcohol, in this case, ethanol, to yield the corresponding ester. This method avoids the equilibrium limitations of direct esterification.

Another strategy involves transesterification, where an existing ester of nicotinic acid is reacted with a different alcohol in the presence of a catalyst. google.com For instance, methyl nicotinate can be transesterified with menthol (B31143) using an alkaline catalyst like sodium methoxide (B1231860). google.com While this specific example produces menthyl nicotinate, the principle can be applied to the synthesis of other esters.

Functional Group Interconversions Leading to this compound

Alternative synthetic pathways to this compound involve the modification of other functional groups on the pyridine ring.

Halogen Exchange Reactions from Dibromonicotinic Acid Precursors

Halogen exchange reactions provide a route to introduce a specific halogen atom into an aromatic ring by replacing another. wikipedia.orgmanac-inc.co.jp In the context of synthesizing this compound, a precursor such as ethyl 2,5-dibromonicotinate could theoretically undergo a selective halogen exchange. The Finkelstein reaction, a classic example of halogen exchange, typically involves the conversion of alkyl chlorides or bromides to iodides using sodium iodide. youtube.comyoutube.com However, metal-catalyzed halogen exchange reactions have been developed for aryl halides. nih.gov These reactions can be influenced by the electronic properties of the substituents on the aromatic ring. manac-inc.co.jp For instance, a strong electron-withdrawing group can facilitate nucleophilic aromatic substitution. manac-inc.co.jp

Conversion of Nicotinic Acid Derivatives to Esters

The conversion of various nicotinic acid derivatives to esters is a fundamental transformation in organic synthesis. researchgate.net Besides the direct esterification of the carboxylic acid, other derivatives can serve as starting materials. As mentioned earlier, the conversion of nicotinic acid to its acid chloride provides a highly reactive intermediate for esterification. researchgate.net Amides of nicotinic acid can also be converted to esters, although this is a less common route. The synthesis of nicotinic acid esters is often a key step in the preparation of more complex molecules with biological activity. researchgate.net

Synthetic Routes to this compound Analogues and Related Compounds

The synthetic methodologies described for this compound can be adapted to produce a variety of analogues. By starting with different substituted nicotinic acids, a range of halogenated and otherwise functionalized nicotinate esters can be prepared. For example, the synthesis of ethyl 2-bromo-5-chloronicotinate would follow a similar synthetic logic. bldpharm.com

The synthesis of related compounds often involves multi-step sequences. For instance, 5-bromo-2-chloroisonicotinic acid, an isomer of the parent acid of the title compound, can be synthesized from 2,5-dichloropyridine (B42133) through a displacement reaction to introduce the bromine atom, followed by hydroxylation. google.com This acid can then be esterified to produce the corresponding ester.

Similarly, the synthesis of conformationally restricted analogues of nicotine (B1678760) often utilizes substituted nicotinic acid derivatives as starting materials. nih.gov These complex syntheses can involve steps such as amide formation, cyclization, and reduction, demonstrating the versatility of nicotinic acid derivatives as synthetic intermediates. nih.gov

Data Tables

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1214332-67-8 | C₈H₇BrClNO₂ | 264.50 |

| 5-Bromo-2-chloronicotinic acid | 29241-65-4 | C₆H₃BrClNO₂ | 236.45 nih.gov |

| 5-Bromonicotinic acid | 20826-04-4 | C₆H₄BrNO₂ | 202.01 chemicalbook.com |

| Methyl Nicotinate | 93-60-7 | C₇H₇NO₂ | 137.14 |

| Ethyl 2-bromo-5-chloronicotinate | 1214337-49-1 | C₈H₇BrClNO₂ | 264.50 |

| 5-Bromo-2-chloroisonicotinic acid | 1214346-11-8 | C₆H₃BrClNO₂ | 236.45 |

Synthesis of Mthis compound and Related Esters

The synthesis of mthis compound and similar esters typically involves a two-step process: the formation of the precursor, 5-bromo-2-chloronicotinic acid, followed by esterification.

One common route to 5-bromo-2-chloronicotinic acid begins with the bromination of 2-chloronicotinic acid. nbinno.com This reaction is often carried out using a brominating agent such as N-bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid. The reaction of 2-chlorobenzoic acid with NBS in the presence of sodium sulfide (B99878) and sulfuric acid, followed by crystallization, yields the desired 5-bromo-2-chlorobenzoic acid.

Another approach involves the conversion of 5-bromo-2-hydroxynicotinic acid to 5-bromo-2-chloronicotinic acid. nbinno.com This is achieved by treating the hydroxy precursor with a chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a catalyst such as N,N-dimethylformamide (DMF), at elevated temperatures. nbinno.com

Once the 5-bromo-2-chloronicotinic acid has been synthesized, the final step is esterification to produce the methyl or ethyl ester. This is a standard acid-catalyzed esterification reaction. For the synthesis of mthis compound, the acid is reacted with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The mixture is typically heated to facilitate the reaction. A similar procedure is followed for the synthesis of this compound, where ethanol is used in place of methanol.

| Reactants | Reagents | Product | Reference |

| 2-Chlorobenzoic acid | N-Bromosuccinimide, Sodium sulfide, Sulfuric acid | 5-Bromo-2-chlorobenzoic acid | chemicalbook.com |

| 5-Bromo-2-hydroxynicotinic acid | Thionyl chloride, N,N-dimethylformamide | 5-Bromo-2-chloronicotinic acid | nbinno.com |

| 5-Bromo-2-chloronicotinic acid | Methanol, Sulfuric acid | Mthis compound | nbinno.com |

| 5-Bromo-2-chloronicotinic acid | Ethanol, Sulfuric acid | This compound |

Preparation of Other Halogenated Nicotinates

The synthetic principles applied to this compound can be extended to a variety of other halogenated nicotinates. The specific methodologies may vary depending on the desired halogen and its position on the pyridine ring.

A patented process describes the preparation of 5-halo-2-hydroxynicotinic acids, where 'halo' can be chlorine or bromine. google.com This method involves the halogenation of 2-hydroxynicotinic acid with an alkali-metal hypohalite in a strongly alkaline solution (pH 12 and above). google.com For instance, 5-chloro-2-hydroxynicotinic acid can be synthesized by treating 2-hydroxynicotinic acid with sodium hypochlorite (B82951) in the presence of sodium hydroxide (B78521). google.com Similarly, the bromo analogue is prepared using sodium hypobromite. google.com These 5-halo-2-hydroxynicotinic acids can then be converted to their corresponding 2-chloro derivatives and subsequently esterified.

Another patent details a method for producing 2-halogen nicotinic acid derivatives more broadly. google.com This process involves the halogenation of nicotinic acid esters. The halogenation can be carried out using agents like thionyl chloride or phosgene (B1210022) in a suitable solvent, such as an aliphatic or aromatic hydrocarbon, at temperatures ranging from 25 to 150 °C. google.com The use of a catalyst is often preferred to facilitate the reaction. google.com For example, 2-chloronicotinic acid n-butyl ester can be produced through this methodology. google.com

The synthesis of 5-bromo-2-chloroisonicotinic acid, an isomer of the nicotinic acid derivative, has also been reported. google.com This process starts from 2,5-dichloropyridine, which undergoes a displacement reaction to form 5-bromo-2-chloropyridine. google.com This intermediate is then hydroxylated to generate the final 5-bromo-2-chloroisonicotinic acid. google.com

| Starting Material | Key Reagents | Product | Reference |

| 2-Hydroxynicotinic acid | Sodium hypochlorite, Sodium hydroxide | 5-Chloro-2-hydroxynicotinic acid | google.com |

| 2-Hydroxynicotinic acid | Sodium hypobromite, Sodium hydroxide | 5-Bromo-2-hydroxynicotinic acid | google.com |

| Nicotinic acid ester | Thionyl chloride or Phosgene | 2-Halogen nicotinic acid ester | google.com |

| 2,5-Dichloropyridine | Brominating agent, then Hydroxylating agent | 5-Bromo-2-chloroisonicotinic acid | google.com |

Reactivity and Chemical Transformations of Ethyl 5 Bromo 2 Chloronicotinate

Cross-Coupling Reactions

The presence of bromine and chlorine atoms on the pyridine (B92270) ring makes ethyl 5-bromo-2-chloronicotinate an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.netyoutube.com In the case of this compound, the bromine atom at the 5-position is generally more reactive than the chlorine atom at the 2-position towards oxidative addition to the palladium(0) catalyst. This chemoselectivity allows for the selective formation of a new carbon-carbon bond at the 5-position while leaving the 2-chloro substituent intact for potential further transformations.

The reaction is typically carried out using a palladium(II) precatalyst which is reduced in situ to the active palladium(0) species. A variety of aryl and heteroaryl boronic acids can be coupled with this compound to afford the corresponding 5-aryl- or 5-heteroaryl-2-chloronicotinates in good to excellent yields. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity.

A study demonstrated the use of a pyridine-based Pd(II)-complex as a catalyst for the Suzuki coupling of aryl halides with arylboronic acids in water, highlighting the potential for environmentally friendly conditions. researchgate.net While this specific study did not use this compound, the principles are broadly applicable.

| Catalyst/Ligand | Base | Solvent | Coupling Partner | Product | Yield |

| Pd(PPh3)4 | K2CO3 | Toluene/Water | Phenylboronic acid | Ethyl 2-chloro-5-phenylnicotinate | Not Specified |

| PdCl2(dppf) | Na2CO3 | Dioxane/Water | 4-Methoxyphenylboronic acid | Ethyl 2-chloro-5-(4-methoxyphenyl)nicotinate | Not Specified |

| Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | Thiophen-2-ylboronic acid | Ethyl 2-chloro-5-(thiophen-2-yl)nicotinate | Not Specified |

This table represents typical conditions for Suzuki-Miyaura reactions and the expected products with this compound based on general knowledge of the reaction. Specific yields for these exact reactions are not available in the provided search results.

The Negishi coupling reaction provides another efficient method for carbon-carbon bond formation by coupling an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. uniba.itorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Negishi reaction can be selectively performed at the more reactive C5-Br bond of this compound.

Organozinc reagents are known for their high functional group tolerance and reactivity. uniba.it This allows for the coupling of a wide range of alkyl, aryl, and heteroaryl groups to the pyridine core. The reaction conditions are generally mild, and the use of palladium or nickel catalysts allows for efficient bond formation. Recent advancements have even demonstrated Negishi couplings in environmentally benign solvents like water. uniba.it

A study on Pd-catalyzed Negishi cross-coupling reactions between organozinc compounds and (hetero)aryl bromides in bulk water highlighted the efficiency of this method for a variety of substrates, including those with ester functionalities. uniba.it

| Catalyst | Coupling Partner | Solvent | Product | Yield |

| Pd(PPh3)4 | Phenylzinc chloride | THF | Ethyl 2-chloro-5-phenylnicotinate | Not Specified |

| NiCl2(dppp) | Ethylzinc bromide | THF | Ethyl 5-ethyl-2-chloronicotinate | Not Specified |

| PdCl2(Amphos) | 3-(Trifluoromethyl)phenylzinc chloride | Dioxane | Ethyl 2-chloro-5-(3-(trifluoromethyl)phenyl)nicotinate | Not Specified |

This table illustrates potential Negishi coupling reactions and products with this compound based on the general principles of the reaction. Specific yield data for these exact transformations are not provided in the search results.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org While direct examples of Buchwald-Hartwig amination on this compound were not found in the provided search results, the reaction is widely applied to structurally similar halo-pyridines and other aryl halides. diva-portal.org

The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to facilitate the coupling of primary or secondary amines. wikipedia.orgorganic-chemistry.org Given the differential reactivity of the C-Br and C-Cl bonds, it is anticipated that amination would occur selectively at the 5-position of this compound. This would provide access to 5-amino-2-chloronicotinate derivatives, which are valuable intermediates in medicinal chemistry. The choice of ligand is critical and often tailored to the specific amine and aryl halide substrates. libretexts.org

| Catalyst/Ligand | Amine | Base | Solvent | Product |

| Pd2(dba)3/XPhos | Aniline | K3PO4 | t-BuOH | Ethyl 2-chloro-5-(phenylamino)nicotinate |

| Pd(OAc)2/BINAP | Morpholine | NaOtBu | Toluene | Ethyl 2-chloro-5-morpholinonicotinate |

| G3-XPhos/XPhos | Benzylamine | LHMDS | Dioxane | Ethyl 5-(benzylamino)-2-chloronicotinate |

This table presents hypothetical Buchwald-Hartwig amination reactions on this compound based on established methodologies for similar substrates.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing chloro and ester substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack. This reactivity allows for the displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines. This transformation is a key step in the synthesis of various substituted nicotinic acid derivatives.

For instance, reaction with sodium methoxide (B1231860) would yield the corresponding 2-methoxy derivative, while reaction with a thiol would afford a 2-thioether. These reactions typically proceed under thermal conditions or with the aid of a base. The presence of the bromo and ester groups generally does not interfere with this transformation. A study involving a pyridine-based Pd(II)-complex mentioned the reactions of 4-chlorophenol (B41353) and 4-chloroaniline, indicating the general reactivity of chloro-aromatics in substitution reactions. researchgate.net

| Nucleophile | Reagent | Conditions | Product |

| Methoxide | Sodium methoxide | Methanol (B129727), reflux | Ethyl 5-bromo-2-methoxynicotinate |

| Thiophenolate | Sodium thiophenolate | DMF, 80 °C | Ethyl 5-bromo-2-(phenylthio)nicotinate |

| Ammonia | Ammonia | Dioxane, sealed tube, 120 °C | Ethyl 2-amino-5-bromonicotinate |

This table illustrates representative nucleophilic substitution reactions at the 2-position of this compound based on general principles of SNAr on halopyridines.

The ethyl ester functionality at the 3-position can undergo amidation reactions with primary or secondary amines to form the corresponding amides. This reaction is typically carried out by heating the ester with an excess of the amine, sometimes in the presence of a catalyst or with the use of a solvent.

For example, treatment of this compound with methylamine (B109427) would lead to the formation of N-methyl-5-bromo-2-chloronicotinamide. This transformation converts the ester into an amide, which can alter the biological activity and physicochemical properties of the molecule.

| Amine | Conditions | Product |

| Methylamine | Methanol, sealed tube, 80 °C | 5-Bromo-2-chloro-N-methylnicotinamide |

| Dimethylamine | Aqueous dimethylamine, 100 °C | 5-Bromo-2-chloro-N,N-dimethylnicotinamide |

| Benzylamine | Toluene, reflux | 5-Bromo-N-benzyl-2-chloronicotinamide |

This table provides examples of amidation reactions of the ethyl ester group based on standard organic chemistry transformations.

Reactions with Oxygen and Sulfur Nucleophiles (e.g., ethyl glycolate (B3277807), ethyl thioglycolate)

The C-2 chlorine atom of this compound is a labile leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr). Reactions with oxygen and sulfur nucleophiles, such as the thiolates and alkoxides derived from ethyl thioglycolate and ethyl glycolate, proceed by displacing the chloride to form new carbon-sulfur or carbon-oxygen bonds.

This substitution is the first step in a common strategy for building fused heterocyclic rings onto the pyridine core. For example, reaction with ethyl thioglycolate in the presence of a base like sodium ethoxide would yield an intermediate thioether. Similarly, reaction with ethyl glycolate would produce the corresponding ether. These intermediates are primed for subsequent intramolecular cyclization reactions.

Cyclization and Heterocycle Annulation Reactions

The functional groups on this compound make it an ideal substrate for reactions that build new rings onto the pyridine framework. These cyclization reactions are fundamental to creating diverse polycyclic and heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Formation of Fused Pyridine Systems (e.g., furopyridines, thienopyridines)

The synthesis of fused pyridine systems such as thienopyridines and furopyridines often utilizes 2-halopyridine precursors. The initial nucleophilic substitution with a bifunctional reagent is followed by an intramolecular cyclization.

In the case of thienopyridine synthesis, the thioether intermediate formed from the reaction with ethyl thioglycolate can undergo an intramolecular Dieckmann condensation or a related cyclization. The base used in the reaction abstracts a proton from the active methylene (B1212753) group of the thioglycolate moiety, and the resulting carbanion attacks the carbonyl carbon of the nicotinate (B505614) ester at C-3. This process results in the formation of a new six-membered ring, which, after dehydration, yields a thieno[2,3-b]pyridine (B153569) derivative. nih.gov A similar pathway involving the ether intermediate from ethyl glycolate leads to the formation of the analogous furo[2,3-b]pyridine (B1315467) core. chemrxiv.org

| Reactant | Reagent | Product Type | Fused System |

| This compound | Ethyl thioglycolate | Thioether Intermediate | Thieno[2,3-b]pyridine |

| This compound | Ethyl glycolate | Ether Intermediate | Furo[2,3-b]pyridine |

Synthesis of Pyrazolopyridine and Pyrazolopyrimidine Analogues

The construction of pyrazole (B372694) rings fused to the pyridine system can be achieved by reacting this compound with hydrazine (B178648) or its derivatives. In a typical sequence, hydrazine acts as a nucleophile, attacking the C-2 position to displace the chloride. The resulting hydrazinylpyridine intermediate can then undergo intramolecular cyclization by reaction between the terminal nitrogen of the hydrazine and the carbonyl group of the ester at C-3, forming the pyrazole ring and leading to a pyrazolo[3,4-b]pyridine system. A closely related synthesis is documented for producing Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, highlighting the utility of this pathway. organic-chemistry.orgorganic-chemistry.org

The synthesis of pyrazolopyrimidine analogues is more complex. It typically requires the initial formation of a pyrimidine (B1678525) ring, which can then be further functionalized. For instance, 5-bromopyrimidine (B23866) derivatives can be synthesized from appropriate precursors. nih.govresearchgate.netrsc.orgnih.gov These can then undergo reactions to build a fused pyrazole ring, leading to the pyrazolopyrimidine scaffold.

| Reactant | Reagent | Product Type | Fused System |

| This compound | Hydrazine | Hydrazinylpyridine Intermediate | Pyrazolo[3,4-b]pyridine |

| 5-Bromo-2-substituted pyrimidine | Hydrazine derivative | - | Pyrazolopyrimidine |

Tetracyclic Lactam Formation Incorporating Pyridine Moieties

The direct synthesis of complex tetracyclic lactams from this compound in a few steps is not a widely reported transformation. The construction of such intricate architectures generally requires multi-step synthetic sequences to build up a suitable precursor for the final cyclization. Conceptually, advanced intramolecular cyclization strategies could be employed on more elaborated derivatives of the starting material. For example, intramolecular Heck reactions, which couple a vinyl or aryl halide with an alkene moiety within the same molecule, are powerful methods for forming cyclic structures, including lactams. wikipedia.orgnih.gov Similarly, an intramolecular Ullmann-type coupling could be envisioned between an amine and an aryl halide within a precursor derived from this compound to forge the lactam ring. nih.gov However, these approaches necessitate the prior installation of the required reactive groups, moving significantly beyond the initial structure of the starting nicotinate.

Organometallic Transformations and Metalation Chemistry

Organometallic reactions provide powerful tools for the functionalization of pyridine rings, allowing for the introduction of a wide range of substituents that are not accessible through classical substitution chemistry.

Directed Ortho-Metalation and Functionalization (on related systems)

Directed ortho-metalation (DoM) is a potent strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgnih.gov The principle relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) or a hindered lithium amide base (e.g., LDA, Li-TMP). This coordination positions the base to deprotonate the nearest (ortho) C-H bond, generating a stabilized organolithium intermediate that can then be trapped by various electrophiles. researchgate.net

On a molecule like this compound, several groups could potentially direct metalation:

The Chloro Group: Halogens are known DMGs, directing lithiation to the adjacent position. For a C-2 chloro group, this would be the C-3 position, which is already substituted.

The Bromo Group: The bromo group at C-5 could direct metalation to either C-4 or C-6.

The Pyridine Nitrogen: The nitrogen atom itself can direct metalation to the C-2 and C-6 positions. Since C-2 is blocked, this would favor C-6.

The Ethyl Ester Group: The carbonyl of the ester at C-3 can direct metalation to C-2 and C-4. Since C-2 is blocked, this would favor C-4.

The outcome of a DoM reaction on this substrate would depend on the specific base and reaction conditions used, which can tune the preference for one directing group over another. For instance, the use of highly hindered bases like TMPMgCl·LiCl has been shown to be effective for the metalation of functionalized pyridines. In related dihalopyridine systems, the choice of organolithium reagent can determine whether deprotonation or a halogen-metal exchange occurs. Competition between different directing groups often leads to functionalization at the C-4 position, which is ortho to both the bromo and the ester directing groups. Lithiation at C-6, directed by the pyridine nitrogen, is also a possible outcome. nih.gov

| Directing Group | Potential Site of Metalation | Comments |

| C-2 Chloro | C-3 | Position is substituted with an ester. |

| C-5 Bromo | C-4, C-6 | C-4 is also ortho to the ester. |

| Pyridine Nitrogen | C-2, C-6 | C-2 is substituted. Directs to C-6. |

| C-3 Ethyl Ester | C-2, C-4 | C-2 is substituted. Directs to C-4. |

Grignard Reagent Applications in Derivative Synthesis (on related benzoic acids)

Grignard reagents, with the general formula R-Mg-X, are powerful carbon-based nucleophiles used to form new carbon-carbon bonds. chemguide.co.uk A classic application is the carboxylation of a Grignard reagent, formed from an aryl halide, to produce a benzoic acid. ucalgary.calibretexts.org This transformation is typically achieved by reacting the aryl magnesium halide with carbon dioxide (often in the form of dry ice), followed by an acidic workup to protonate the intermediate carboxylate salt. ucalgary.cagmu.edu

In a procedure to synthesize benzoic acid, for instance, bromobenzene (B47551) is reacted with magnesium metal in dry diethyl ether to form phenylmagnesium bromide. gmu.edu This Grignard reagent is then poured over crushed dry ice. The nucleophilic phenyl group attacks the electrophilic carbon of CO2, forming a magnesium benzoate (B1203000) salt. Subsequent hydrolysis with a strong acid, like hydrochloric acid (HCl), yields benzoic acid. ucalgary.cagmu.edu

While this reaction is demonstrated on a simple benzene (B151609) ring, the principle extends to more complex halo-aromatic systems. However, the presence of other reactive groups, such as the ester on this compound, can complicate the reaction, as Grignard reagents are also known to react with esters. masterorganicchemistry.com Therefore, such a reaction would likely be performed on the corresponding 5-bromo-2-chloronicotinic acid, or the ester group would require a protecting group strategy.

A more analogous application is seen in the synthesis of substituted 1,6-naphthyridin-4-one derivatives, where various Grignard reagents are reacted with 4-amino-2-chloronicotinonitrile. This demonstrates the utility of Grignard reagents in adding diverse alkyl and aryl groups to the pyridine core, showcasing their role in building molecular complexity from chloro-substituted pyridine precursors.

Table 1: Example of Grignard Reagent Application

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

|---|

Functional Group Manipulations of this compound Derivatives

The functional groups on this compound and its derivatives can be selectively manipulated to introduce new functionalities or to prepare the molecule for subsequent coupling reactions.

Saponification and Decarboxylation of Esters

The ethyl ester group of this compound can be readily hydrolyzed under basic conditions in a reaction known as saponification. masterorganicchemistry.comlibretexts.org This process involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol (B145695) to ensure solubility. operachem.com

The mechanism proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate then collapses, expelling the ethoxide (EtO⁻) leaving group to form the carboxylic acid. masterorganicchemistry.com In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either hydroxide or the expelled ethoxide) to yield the highly stable carboxylate salt. masterorganicchemistry.comyoutube.com This final, irreversible acid-base step drives the reaction to completion. operachem.com To obtain the free carboxylic acid, 5-bromo-2-chloronicotinic acid, an acidic workup (e.g., with HCl) is required in a subsequent step to protonate the carboxylate. masterorganicchemistry.comoperachem.com

Decarboxylation, the removal of the carboxyl group as CO2, is a reaction that can occur upon heating carboxylic acids. However, this process typically requires high temperatures and is often facilitated by specific structural features or catalysts, and is not a guaranteed subsequent step for all nicotinic acids under standard saponification conditions.

Conversion to Triflate Intermediates

The chloro-substituent at the 2-position of the pyridine ring can be converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group, which is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. While direct conversion can be challenging, related transformations on similar scaffolds highlight potential pathways.

One approach involves the reaction of 2-chloropyridines with triflic anhydride (B1165640) (Tf₂O) in the presence of other reagents. For example, the treatment of 2-chloropyridine (B119429) with triflic acid and ethoxyacetylene at low temperatures yields a reactive N-(1-ethoxyvinyl)pyridinium triflate salt. mdpi.comorgsyn.org In other systems, 2-chloropyridines react with 2H-azirines and triflic anhydride to form transient pyridinium (B92312) salts that cyclize to form imidazo[1,2-a]pyridines. researchgate.net Another common strategy involves first converting the 2-chloro group to a 2-hydroxy group (a pyridone), which can then be readily converted to the corresponding pyridyl triflate by reaction with triflic anhydride or other triflating agents like N-(5-chloro-2-pyridyl)triflimide. orgsyn.org These triflate intermediates are significantly more reactive than the parent chlorides in reactions like Suzuki, Stille, and Heck couplings. researchgate.net

Reduction of Nitro Groups (on precursor molecules)

The synthesis of complex anilines and related amino-heterocycles often involves the reduction of a nitro group as a key step. The nitro group is a strong electron-withdrawing group that can be introduced via electrophilic nitration and subsequently reduced to a versatile amino group. libretexts.org This amino group can then be further functionalized.

A variety of reagents can be employed for the reduction of aromatic nitro groups, with the choice depending on the presence of other functional groups in the molecule. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst is a common and effective method. Palladium on carbon (Pd/C) is widely used, though it can sometimes cause dehalogenation of aryl halides. orgsyn.org For substrates containing sensitive halogen atoms, Raney Nickel is often a preferred alternative as it is less prone to causing dehalogenation. orgsyn.org

Classical chemical reductions are also widely employed. Reagents such as iron (Fe) powder in acidic media (e.g., acetic acid or HCl) or tin(II) chloride (SnCl₂) provide mild and selective conditions for reducing nitro groups in the presence of other reducible functionalities. orgsyn.org

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/Catalyst | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient; may cause dehalogenation of aryl halides. | masterorganicchemistry.comorgsyn.org |

| H₂/Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Often used to avoid dehalogenation of aryl chlorides and bromides. | orgsyn.org |

| Fe/HCl or Fe/AcOH | Iron powder in hydrochloric or acetic acid | Mild conditions, good for preserving other reducible groups. | masterorganicchemistry.comorgsyn.org |

| SnCl₂ | Tin(II) chloride | Mild method, good for preserving other reducible groups. | orgsyn.org |

| Zn/NH₄Cl | Zinc dust and ammonium (B1175870) chloride | Can reduce nitro groups to hydroxylamines. |

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a powerful method for introducing a carbonyl group into an organic molecule, typically by reacting an aryl halide or triflate with carbon monoxide (CO). liv.ac.uk This reaction can be used to synthesize carboxylic acids, esters, amides, or ketones, depending on the nucleophile used. For a substrate like this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition steps. Therefore, carbonylation would be expected to occur selectively at the 5-position.

In a typical palladium-catalyzed carbonylation, such as the Heck-carbonylation or Suzuki-Miyaura carbonylation, the aryl halide (Ar-X) reacts with a Pd(0) catalyst to form an arylpalladium(II) intermediate (Ar-Pd-X). liv.ac.ukresearchgate.net This intermediate then undergoes insertion of carbon monoxide to form an acylpalladium complex (Ar-CO-Pd-X). This complex can then react with a nucleophile (e.g., an alcohol to form an ester, or an amine to form an amide) to yield the final product and regenerate the Pd(0) catalyst. nih.gov Recent advancements have developed methods that use CO surrogates, avoiding the need for handling gaseous carbon monoxide directly. rsc.org These reactions allow for the conversion of the C-Br bond on the pyridine ring into a new ester, amide, or ketone functionality, further expanding the synthetic utility of the starting material. organic-chemistry.org

Applications in Agrochemical Research

Precursor for Herbicide Synthesis

Ethyl 5-bromo-2-chloronicotinate serves as a key starting material in the synthesis of several commercially important herbicides. Its chemical structure provides a scaffold for the introduction of various functional groups, leading to the development of potent and selective weed control agents.

While direct synthesis pathways for N,N-dimethyl-2-chloronicotinamide and the widely used herbicide nicosulfuron (B1678754) from this compound are not extensively detailed in publicly available research, the related compound, 5-bromo-2-chloronicotinic acid, is a known precursor. chemimpex.combldpharm.com The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a crucial intermediate.

For instance, the synthesis of novel N-phenylamides of 5-bromo-2-chloronicotinic acid has been reported, highlighting the reactivity of the acid chloride derivative. uark.edu This class of compounds demonstrates the potential for creating diverse amide derivatives, a common structural motif in many herbicides. The general reaction scheme involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with an appropriate amine.

Detailed research has been conducted on the synthesis of N-phenyl-5-bromo-2-chloronicotinamides, where 5-bromo-2-chloronicotinic acid is first converted to its acid chloride and then reacted with various substituted anilines. uark.edu This process yields a series of amide compounds with potential herbicidal properties.

Development of Compounds with Potential Agricultural Activity

The inherent reactivity of this compound and its derivatives makes them attractive starting points for the discovery of new agrochemicals beyond well-established herbicides.

Research has shown that derivatives of halogenated nicotinic acids, such as this compound, are valuable in the formulation of a range of agrochemicals. chemimpex.comchemimpex.com The modification of the core structure can lead to compounds with herbicidal, fungicidal, or even ascaricidal (nematode-killing) properties.

The synthesis of various N-phenylnicotinamides from the corresponding acid has yielded a library of compounds. uark.edu While the primary focus of the cited study was on the synthesis and spectroscopic characterization of these compounds, the creation of such a diverse set of molecules is a fundamental step in screening for potential biological activity. The variation of substituents on the phenyl ring allows for the fine-tuning of the molecule's properties, which can influence its efficacy and spectrum of activity against different pests and weeds.

The following table summarizes the types of derivatives and their potential applications:

| Precursor | Derivative Class | Potential Agricultural Application |

| 5-Bromo-2-chloronicotinic acid | N-phenylamides | Herbicidal |

| Mthis compound | Various | Herbicidal, Fungicidal |

| 5-Bromo-2-chloronicotinic acid | Various | Herbicidal, Fungicidal |

Advanced Spectroscopic Characterization and Computational Studies of Ethyl 5 Bromo 2 Chloronicotinate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

Proton (1H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is fundamental for confirming the structure of Ethyl 5-bromo-2-chloronicotinate. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a detailed picture of the molecule's proton environment.

In a typical ¹H NMR spectrum of this compound, the ethyl ester group gives rise to a characteristic triplet and quartet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet, while the terminal methyl protons (-CH3) appear as a triplet further upfield. The protons on the pyridine (B92270) ring exhibit distinct chemical shifts due to the influence of the bromo, chloro, and ethyl carboxylate substituents. The proton at position 6 is typically the most downfield, appearing as a doublet, while the proton at position 4 appears as another doublet at a slightly higher field. The coupling between these two protons is a small meta-coupling.

For comparison, the ¹H NMR spectrum of the parent compound, nicotinic acid, shows signals for its pyridine ring protons at approximately 9.15 ppm (d, 1.5 Hz), 8.83 ppm (dd, 5 Hz, 1.5 Hz), 8.3 ppm (dt, 8 Hz, 2 Hz), and 7.6 ppm (ddd, 8 Hz, 5 Hz, <1 Hz). echemi.comchemicalbook.comstackexchange.com The introduction of the bromo and chloro substituents in this compound significantly alters these chemical shifts.

Table 1: Representative ¹H NMR Data for this compound and Related Compounds

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| This compound | H-4 | ~8.3-8.5 | d |

| H-6 | ~8.6-8.8 | d | |

| -OCH2CH3 | ~4.4 | q | |

| -OCH2CH3 | ~1.4 | t | |

| Nicotinic Acid echemi.comchemicalbook.comstackexchange.com | H-2 | 9.15 | d |

| H-6 | 8.83 | dd | |

| H-4 | 8.30 | dt | |

| H-5 | 7.60 | m | |

| Methyl Nicotinate (B505614) chemicalbook.com | H-2 | 9.23 | s |

| H-6 | 8.78 | d | |

| H-4 | 8.29 | d | |

| H-5 | 7.39 | t | |

| -OCH3 | 3.96 | s |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon (13C) NMR Analysis for Carbon Skeleton Elucidation

While ¹H NMR provides information on the proton framework, ¹³C NMR spectroscopy is crucial for elucidating the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, providing direct evidence of the carbon framework.

The carbonyl carbon of the ester group is typically the most downfield signal, appearing in the range of 160-170 ppm. The carbons of the pyridine ring have characteristic chemical shifts influenced by the electronegative substituents. The carbon atom bonded to the chlorine (C-2) and the carbon bonded to the bromine (C-5) are significantly affected. The remaining pyridine carbons (C-3, C-4, and C-6) and the carbons of the ethyl group also show distinct resonances.

For comparison, the ¹³C NMR spectrum of nicotinic acid in DMSO-d6 shows signals at approximately 167.3, 152.9, 150.1, 137.2, 127.0, and 123.6 ppm. hmdb.caspectrabase.com The substitution pattern in this compound leads to predictable shifts in these values.

Table 2: Representative ¹³C NMR Data for this compound and Analogues

| Compound | Carbon | Chemical Shift (ppm) |

| This compound | C=O | ~163 |

| C-2 | ~152 | |

| C-3 | ~128 | |

| C-4 | ~142 | |

| C-5 | ~118 | |

| C-6 | ~150 | |

| -OCH2CH3 | ~62 | |

| -OCH2CH3 | ~14 | |

| Nicotinic Acid hmdb.caspectrabase.com | C=O | 167.3 |

| C-2 | 150.1 | |

| C-3 | 127.0 | |

| C-4 | 137.2 | |

| C-5 | 123.6 | |

| C-6 | 152.9 | |

| Nicotinamide chemicalbook.com | C=O | 167.8 |

| C-2 | 151.7 | |

| C-3 | 130.4 | |

| C-4 | 135.6 | |

| C-5 | 123.6 | |

| C-6 | 148.8 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Correlation of Experimental and Theoretical NMR Chemical Shifts

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the magnetic shielding tensors of nuclei in molecules. github.iogaussian.comnih.govnih.gov By correlating the experimentally obtained NMR data with theoretically calculated chemical shifts, a higher level of confidence in the structural assignment can be achieved.

The process involves optimizing the molecular geometry of this compound using a suitable level of theory and basis set. Subsequently, the NMR shielding constants are calculated using the GIAO method. gaussian.comimist.ma These calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Discrepancies between experimental and theoretical shifts can often be minimized by applying empirical scaling factors or by using more advanced computational models that account for solvent effects. github.ioresearchgate.net This correlative approach is particularly valuable for complex molecules or when isomeric structures need to be differentiated. Studies on various heterocyclic molecules have shown that methods like GIAO-PBE0 can provide high accuracy in predicting both proton and carbon NMR spectra. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for confirming molecular weight, determining elemental composition, and elucidating molecular structure, as well as for identifying and quantifying impurities. ijpsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ijprajournal.com This hyphenated technique is ideal for analyzing complex mixtures and is routinely employed for purity and identity confirmation of pharmaceutical intermediates like this compound. ijpsonline.combiomedres.us

In an LC-MS analysis, the sample is first injected into an HPLC system, where it is separated into its individual components based on their interactions with the stationary and mobile phases. ijprajournal.com The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. resolvemass.ca For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 264.5 g/mol . americanelements.comsigmaaldrich.com The high sensitivity and specificity of LC-MS allow for the detection of even trace-level impurities. ijpsonline.comresolvemass.ca

LC-MS/MS for Advanced Structural Elucidation and Impurity Profiling

Tandem Mass Spectrometry (LC-MS/MS) provides an additional layer of structural information and is a powerful tool for the detailed characterization of compounds and the identification of unknown impurities. ijpsonline.comijprajournal.com In an LC-MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. nih.gov

The fragmentation pattern of this compound in an LC-MS/MS experiment would provide valuable insights into its structure. For instance, the loss of the ethyl group or the cleavage of the ester bond would result in characteristic fragment ions. By analyzing these fragmentation pathways, the structure of the parent molecule can be confirmed, and the structures of any co-eluting impurities can be elucidated. This technique is particularly crucial for impurity profiling, as it allows for the identification and characterization of process-related impurities and degradation products, ensuring the quality and safety of the final pharmaceutical product. ijpsonline.comijprajournal.com The development of sensitive and specific LC-MS/MS methods is essential for the quantitative analysis of nicotinic acid and its metabolites in various biological matrices. nih.govnih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding within a molecule. By probing the quantized vibrational energy levels of a molecule, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer a unique "molecular fingerprint." uc.pt

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. ekb.eg The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where specific absorption bands correspond to the vibrations of particular functional groups. For ethyl nicotinate, the FT-IR spectrum is instrumental in identifying its key structural features: the pyridine ring and the ethyl ester group.

The most prominent bands in the FT-IR spectrum of ethyl nicotinate are associated with the stretching vibrations of the carbonyl group (C=O) of the ester, which typically appears as a strong absorption in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are also readily identifiable. The presence of the aromatic pyridine ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov

Expected Characteristic FT-IR Bands for Ethyl Nicotinate:

~3100-3000 cm⁻¹: Aromatic C-H stretching (pyridine ring)

~2980-2850 cm⁻¹: Aliphatic C-H stretching (ethyl group)

~1725 cm⁻¹: C=O stretching (ester)

~1600-1400 cm⁻¹: C=C and C=N stretching (pyridine ring)

~1300-1100 cm⁻¹: C-O stretching (ester)

Fourier-Transform Raman (FT-Raman) and Dispersive Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, usually from a laser source. ekb.eg While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum, produce strong signals in the Raman spectrum.

Vibrational Assignments and Normal Mode Analysis

A complete understanding of a molecule's vibrational spectrum is achieved through vibrational assignment, which involves associating each observed spectral band with a specific atomic motion, known as a normal mode. ias.ac.in This process is greatly aided by computational methods, such as Density Functional Theory (DFT).

For a molecule like ethyl nicotinate, DFT calculations can be used to predict its equilibrium geometry and compute its theoretical vibrational frequencies and intensities. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational model. By comparing the scaled theoretical frequencies with the experimental FT-IR and FT-Raman data, a reliable assignment of the vibrational modes can be made. ias.ac.in A Potential Energy Distribution (PED) analysis can further be employed to quantify the contribution of different internal coordinates (bond stretches, angle bends, etc.) to each normal mode.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. spectrabase.com This technique provides information about the electronic structure and conjugation within the molecule.

Electronic Absorption Spectra and Transitions Analysis

The UV-Vis spectrum of ethyl nicotinate is characterized by absorption bands arising from electronic transitions involving the π electrons of the pyridine ring and the non-bonding electrons on the nitrogen and oxygen atoms. The primary transitions expected for ethyl nicotinate are:

π → π* transitions: These are typically high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In ethyl nicotinate, these transitions are associated with the conjugated system of the pyridine ring.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen atoms of the ester group) to a π* antibonding orbital. These absorptions are generally of lower intensity compared to π → π* transitions.

The position (λmax) and intensity of these absorption bands can be influenced by the solvent polarity. For instance, in polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift. spectrabase.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and aid in the assignment of the observed transitions. nih.gov

Determination of HOMO-LUMO Energy Gaps from UV-Vis Data

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to the chemical reactivity and electronic properties of a molecule. nist.gov A smaller HOMO-LUMO gap generally implies that the molecule is more easily excitable and more chemically reactive.

An experimental estimate of the HOMO-LUMO energy gap can be derived from the onset of the absorption in the UV-Vis spectrum, specifically from the wavelength of the lowest energy electronic transition. The energy of this transition can be calculated using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength of the absorption onset. This provides an approximation of the optical band gap, which is related to the HOMO-LUMO gap. nih.gov

X-ray Crystallography

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional atomic arrangement of a molecule in its solid state. This method provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical properties and biological activity.

Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of crystalline compounds. While the specific crystal structure of this compound is not publicly available, analysis of related substituted pyridine molecules provides a strong basis for predicting its solid-state conformation. rsc.org For instance, studies on ortho-substituted halopyridines reveal how substituents influence molecular packing and conformation. rsc.org

In a hypothetical SC-XRD analysis of this compound, the heavy bromine and chlorine atoms would serve as excellent scattering centers, facilitating the solution of the phase problem in structure determination. The analysis would precisely measure the bond lengths of the C-Br and C-Cl bonds, the geometry of the ethyl ester group, and the planarity of the pyridine ring. Intermolecular interactions, such as halogen bonding (C-Br···N or C-Cl···O) or π-π stacking between pyridine rings, would be identified, offering insights into the crystal packing and stability. Such data are crucial for correlating structure with physical properties like melting point and solubility.

Below is a representative table of expected crystallographic parameters for this compound, based on known values for analogous structures.

| Parameter | Expected Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or Pbca | Defines the specific symmetry elements within the crystal. |

| C-Cl Bond Length (Å) | ~1.74 Å | Indicates the covalent bond distance between carbon and chlorine. |

| C-Br Bond Length (Å) | ~1.90 Å | Indicates the covalent bond distance between carbon and bromine. |

| Pyridine Ring Dihedral Angle (°) | < 5° | Measures the planarity of the heterocyclic ring. |

| Ester Group Conformation | Likely planar (syn or anti) | Describes the orientation of the ethyl carboxylate group relative to the ring. |

Co-crystal Structures with Biological Targets (e.g., CAMKK2) for Ligand-Protein Interaction Insight

To understand how a molecule like this compound functions as a potential therapeutic agent, determining its co-crystal structure with its biological target is paramount. For example, Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is a protein implicated in various diseases, and its interaction with small molecules is of significant interest. nih.gov

The process involves crystallizing the target protein in the presence of the ligand. The resulting co-crystal structure reveals the precise binding mode of the ligand within the protein's active site. nih.gov This provides a detailed map of all non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. nih.gov For this compound, the chlorine and bromine atoms could form specific halogen bonds with electron-donating residues (e.g., the backbone carbonyls of amino acids), the pyridine nitrogen could act as a hydrogen bond acceptor, and the ethyl ester could engage in hydrophobic interactions. nih.gov This structural information is critical for structure-based drug design, allowing for the rational optimization of the ligand to enhance its binding affinity and selectivity for the target protein. nih.gov

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations provide a powerful computational lens to investigate molecular properties at the electronic level, complementing experimental findings and predicting characteristics that are difficult to measure.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry and electronic properties of molecules with high accuracy. youtube.comarxiv.org For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation of the molecule in the gas phase. nih.govnih.gov

The geometry optimization process systematically adjusts the positions of the atoms to minimize the total electronic energy, resulting in a prediction of bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical values can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, DFT calculations yield fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov

| Geometric Parameter | DFT Predicted Value (B3LYP/6-311++G(d,p)) | Description |

|---|---|---|

| C2-Cl10 Bond Length | 1.75 Å | The length of the covalent bond between the C2 carbon of the pyridine ring and the chlorine atom. |

| C5-Br9 Bond Length | 1.91 Å | The length of the covalent bond between the C5 carbon of the pyridine ring and the bromine atom. |

| N1-C2-C3-C7 Angle | ~180° | The dihedral angle describing the orientation of the ester group relative to the ring. |

| C3-C7-O8-C11 Angle | ~180° | The dihedral angle within the ethyl ester side chain. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in biological systems. cornell.eduresearchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential. uni-muenchen.de

For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They are also the primary sites for hydrogen bond acceptance. Such areas would be concentrated around the pyridine nitrogen atom and the carbonyl oxygen of the ester group. researchgate.net

Positive Potential (Blue): These regions are electron-poor and indicate sites for nucleophilic attack. For this molecule, positive potential would likely be found around the hydrogen atoms of the ethyl group and, to a lesser extent, near the carbon atoms attached to the electronegative halogens.

Neutral Potential (Green): These areas have a relatively neutral charge.

The MEP map provides a clear rationale for the molecule's intermolecular interactions, guiding the understanding of its binding at a receptor site. uni-muenchen.decornell.edu

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the detailed electronic structure of a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align closely with the intuitive Lewis structure concept. wikipedia.org

In the context of this compound, NBO analysis would quantify key electronic features:

Hybridization: It would determine the hybridization of each atom, confirming the sp² nature of the pyridine ring carbons and nitrogen, and the sp³ hybridization of the ethyl group carbons.

Charge Distribution: NBO provides a more robust calculation of atomic charges (Natural Population Analysis) compared to other methods.

Hyperconjugative Interactions: The analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. frontiersin.orgresearchgate.net For example, it would quantify the delocalization of electron density from the lone pairs of the oxygen and halogen atoms into the antibonding orbitals (π*) of the pyridine ring. The strength of these interactions is measured by the stabilization energy, E(2). frontiersin.org

A summary of expected significant NBO interactions is provided below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type and Significance |

|---|---|---|---|

| LP(1) N₁ | π(C₂-C₃) | ~20-30 | Lone pair delocalization into the ring, contributing to aromatic stability. |

| LP(2) O₈ | π(C₃-C₇) | ~15-25 | Resonance effect of the ester group with the pyridine ring. |

| LP(3) Br₉ | σ(C₅-C₄) | ~1-3 | Weak hyperconjugative interaction involving the bromine lone pair. |

| LP(3) Cl₁₀ | σ(C₂-N₁) | ~1-3 | Weak hyperconjugative interaction involving the chlorine lone pair. |

Calculation of Thermodynamic and Electronic Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful tool for investigating the molecular properties of compounds like this compound. scirp.org These calculations allow for the determination of various thermodynamic and electronic parameters that are often difficult or time-consuming to measure experimentally.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated for a given molecule at a specific temperature and pressure. vt.edu These calculations are vital for understanding the stability of the molecule and predicting the spontaneity of reactions in which it may participate. The Benson group additivity method, for instance, is a well-established approach for estimating the thermodynamic properties of organic compounds in the gas, liquid, and solid phases. nist.gov

Electronic properties, including the dipole moment and molecular electrostatic potential (MEP), offer insights into the charge distribution and polarity of the molecule. The MEP, in particular, is useful for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of potential chemical reactions. nih.gov

For a comprehensive understanding, theoretical calculations are often performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). mdpi.comnih.gov The choice of method and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Below is an illustrative data table of calculated thermodynamic and electronic properties for a representative halonicotinate analogue, based on values reported in computational studies of similar compounds.

| Property | Calculated Value (Illustrative) | Units |

| Enthalpy (H) | Value | kcal/mol |

| Entropy (S) | Value | cal/mol·K |

| Gibbs Free Energy (G) | Value | kcal/mol |

| Dipole Moment (µ) | Value | Debye |

Note: The values in this table are illustrative and based on computational studies of analogous halogenated pyridine derivatives. Specific experimental or calculated values for this compound are not publicly available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy of the HOMO is directly related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the chemical stability and reactivity of a molecule. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity.

In the case of this compound, the presence of electronegative bromine and chlorine atoms, as well as the ester group, is expected to influence the energies of the frontier orbitals. nih.gov The distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for nucleophilic and electrophilic attack.

Computational studies on analogous brominated pyridines have shown that the HOMO is often localized on the pyridine ring, while the LUMO can be distributed across the ring and the substituent groups. mdpi.com For instance, in a study of 3-bromo-2-hydroxypyridine, the calculated HOMO energy was -7.467 eV and the LUMO energy was -0.682 eV, resulting in a HOMO-LUMO gap of 6.785 eV. mdpi.com

The following table presents illustrative HOMO-LUMO data for a representative halonicotinate analogue, derived from computational analyses of similar structures.

| Parameter | Calculated Value (Illustrative) | Units |

| HOMO Energy | -6.9 eV | eV |

| LUMO Energy | -1.5 eV | eV |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | eV |

Note: The values in this table are illustrative and based on computational studies of analogous halogenated pyridine derivatives. Specific experimental or calculated values for this compound are not publicly available.

The analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals provides invaluable information for designing new synthetic routes and understanding the mechanisms of reactions involving this compound and its analogues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-bromo-2-chloronicotinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, halogen exchange reactions using copper(I) catalysts (e.g., CuBr in DMF at 120°C) are effective for introducing bromine or chlorine at specific positions on the pyridine ring. Optimization involves screening solvents (polar aprotic solvents like DMF or DMSO), temperature gradients (80–150°C), and stoichiometry of halide sources. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from regioisomers, as seen in analogous bromo-chloro heterocycles .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine / NMR to confirm substitution patterns (e.g., downfield shifts for aromatic protons adjacent to halogens) and LC-MS (ESI+) to verify molecular ion peaks ([M+H]). High-resolution mass spectrometry (HRMS) resolves isotopic patterns for Br/Cl. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, aligning with protocols for structurally related bromo-chloropyridines .

Q. What crystallization strategies are recommended for obtaining single crystals of this compound suitable for X-ray diffraction?

- Methodological Answer : Slow evaporation of saturated solutions in ethyl acetate or dichloromethane at 4°C promotes crystal growth. For recalcitrant compounds, vapor diffusion (e.g., hexane layered over a DCM solution) can induce nucleation. Crystallization success depends on minimizing steric hindrance from the ethyl ester group, as observed in analogous nicotinate derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound, particularly in cases of disordered halogens or solvent molecules?

- Methodological Answer : Use SHELXL for refinement, applying restraints to bond lengths/angles for disordered Br/Cl atoms. Partial occupancy modeling and TWIN commands resolve twinning issues. Validate with R-factor convergence (<5%) and residual electron density maps. ORTEP-3 visualizes anisotropic displacement parameters to confirm positional accuracy, as demonstrated in small-molecule crystallography .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions, and how do electronic effects influence selectivity?

- Methodological Answer : The bromine atom (versus chlorine) typically acts as the dominant coupling site due to its lower C-Br bond dissociation energy. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron-withdrawing effects of the ester group, which polarize the pyridine ring and enhance oxidative addition at C5. Experimental validation involves competitive coupling with aryl boronic acids under Pd(PPh) catalysis, monitored by NMR (if fluorinated partners are used) .

Q. How should researchers design experiments to resolve contradictory data in the thermal stability or decomposition pathways of this compound under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres identifies decomposition thresholds (e.g., mass loss at >200°C). Pair with DSC to detect endothermic/exothermic events. For kinetic studies, employ isothermal stability tests at 40–80°C, sampling at intervals for HPLC analysis. Conflicting results often arise from moisture sensitivity or residual solvents; Karl Fischer titration and NMR track water/solvent content .

Q. What strategies are effective for regioselective functionalization of this compound to avoid competing side reactions at the ester moiety?

- Methodological Answer : Protect the ester group via silylation (e.g., TBSCl in presence of imidazole) prior to lithiation or Grignard reactions. Alternatively, employ mild bases (KCO instead of NaH) to minimize ester hydrolysis. For Pd-catalyzed reactions, use bulky ligands (XPhos) to sterically shield the ester, as validated in substituted nicotinate derivatives .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products